(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine
Description
Properties
IUPAC Name |
tert-butyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZADLGAYWRZCR-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114676-93-6 | |
| Record name | tert-butyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Boc Protection of Pyrrolidine Precursors
The most widely reported method involves Boc protection of (2R,4R)-4-hydroxy-2-methylpyrrolidine, a chiral precursor synthesized via resolution or enzymatic methods. The protocol follows three key steps:
-
Starting Material Preparation :
(2R,4R)-4-hydroxy-2-methylpyrrolidine is typically obtained through kinetic resolution of racemic mixtures using chiral auxiliaries or lipase-catalyzed enantioselective acetylation. -
Nitrogen Protection :
The free amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving near-quantitative yields. -
Purification :
Crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from tert-butyl methyl ether (MTBE), yielding >95% purity.
Table 1: Standard Boc Protection Conditions
| Parameter | Specification |
|---|---|
| Solvent | DCM or THF |
| Base | Triethylamine (1.2 equiv) |
| Temperature | 0°C → 25°C |
| Reaction Time | 4–6 hours |
| Yield | 85–92% |
Asymmetric Pyrrolidine Ring Construction
Alternative routes build the pyrrolidine ring stereoselectively. Patent EP3015456A1 discloses a method using enantioselective alkylation of chiral imino esters:
-
Chiral Substrate Preparation :
(S)-1-tert-butyl-5-methyl-2-acetamino pentanedioate is treated with n-butyllithium (nBuLi) in THF at -78°C, followed by formic pivalic anhydride to induce cyclization. -
Ring Closure and Deprotection :
The intermediate undergoes acid-catalyzed cyclization with trifluoroacetic acid (TFA) in dichloromethane, yielding the pyrrolidine core. Subsequent Boc protection follows the standard protocol.
Industrial Production Methods
Scalable synthesis prioritizes cost efficiency, minimal waste, and continuous processing. Two industrial strategies are prominent:
Continuous Flow Microreactor Systems
Microreactors enable precise temperature control and rapid mixing, critical for exothermic Boc protection reactions. Key advantages include:
Crystallization-Driven Purification
Industrial facilities replace chromatography with pH-controlled crystallization :
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The crude product is dissolved in MTBE and acidified with citric acid to precipitate impurities.
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Neutralization with sodium bicarbonate releases the free base, which crystallizes upon cooling (95–98% purity).
Case Study: Patent EP3015456A1 Synthesis
A representative example from the patent illustrates a multi-step synthesis:
-
Alkylation :
(S)-1-tert-butyl-5-methyl-2-acetamino pentanedioate (6.5 g, 25.1 mmol) in THF is treated with nBuLi (40 mmol) at -78°C, followed by formic pivalic anhydride (40 mmol). -
Cyclization :
The intermediate is stirred at -78°C for 3 hours, quenched with acetic acid, and extracted into ethyl acetate. -
Deprotection :
The crude product is treated with TFA (3.16 g, 27.7 mmol) in dichloromethane at 25°C for 4 hours. -
Boc Protection :
The free amine is Boc-protected using standard conditions.
Table 2: Key Metrics for Patent Method
| Parameter | Result |
|---|---|
| Overall Yield | 68% |
| Enantiomeric Excess | >99% ee |
| Purity (HPLC) | 97.5% |
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison
| Method | Yield | ee | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Boc Protection | 85–92% | 98–99% | High | Moderate |
| Asymmetric Construction | 65–70% | >99% | Moderate | Low |
| Continuous Flow | 90–95% | 97–98% | Very High | High |
Key Findings :
-
Direct Boc protection balances yield and scalability for most applications.
-
Asymmetric methods, while costly, are indispensable for high-ee requirements.
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Continuous flow systems outperform batch reactors in large-scale production.
Challenges and Optimization Strategies
Stereochemical Integrity
Racemization during Boc protection is mitigated by:
Solvent Waste Reduction
Green chemistry initiatives advocate for:
-
Replacing DCM with cyclopentyl methyl ether (CPME), a safer alternative.
-
Solvent recovery systems in continuous flow setups.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if it is present, using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Tosyl chloride (TsCl) in the presence of triethylamine (TEA).
Major Products Formed
Oxidation: Formation of (2R,4R)-N-Boc-4-oxo-2-methylpyrrolidine.
Reduction: Formation of this compound (if starting from a carbonyl compound).
Substitution: Formation of (2R,4R)-N-Boc-4-tosyloxy-2-methylpyrrolidine.
Scientific Research Applications
(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine is primarily related to its functional groups and chiral nature. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The Boc protecting group ensures that the nitrogen atom remains unreactive during specific reactions, allowing for selective transformations. The chiral centers play a crucial role in determining the stereochemistry of the reactions it undergoes.
Comparison with Similar Compounds
(2S,4R)- and (2S,4S)-N-Boc-hydroxyprolinol Derivatives
- (2S,4R)-N-Boc-4-hydroxy-2-(hydroxymethyl)pyrrolidine (CAS 61478-26-0) has an additional hydroxymethyl group, increasing polarity (PSA = 87.07) and hydrogen-bonding capacity compared to the methyl-substituted target compound .
- (2S,4S)-tert-butyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate exhibits inverted stereochemistry at C4, leading to distinct chromatographic behavior (e.g., retention time shifts in chiral HPLC) .
(2R,4R)- vs. (2S,4R)-4-Hydroxyproline Derivatives
The proline derivative (2R,4R)-N-Boc-4-hydroxy-D-proline (CAS 135042-12-5) replaces the methyl group with a carboxylic acid, drastically altering solubility (100 mg/mL in DMSO) and logP (-0.71 vs. estimated ~1.5 for the target compound) .
Functional Group Variants
Fluoromethyl Substitution
(2R,4R)-N-Boc-2-(fluoromethyl)-4-hydroxypyrrolidine introduces a fluoromethyl group, enhancing metabolic stability and lipophilicity (predicted logP ~1.8) compared to the methyl analog .
Coumarin-Fused Pyrrolidines
Compounds 8c–8g () feature coumarin-3-yl and carboxamide groups, resulting in higher molecular weights (e.g., 8g: C₂₃H₂₉N₃O₄, MW 411.5) and elevated melting points (124–179°C). These derivatives are designed for anti-inflammatory or antimicrobial activity, unlike the target compound’s role as a synthetic intermediate .
Biological Activity
(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine is a chiral compound with significant implications in organic synthesis and medicinal chemistry. Its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group, make it a valuable building block in the synthesis of various biologically active molecules. This article explores its biological activity, mechanisms of action, and applications in research and industry.
Chemical Structure:
- Molecular Formula: CHNO\
- CAS Number: 114676-93-6
The synthesis of this compound typically involves protecting the nitrogen atom with a Boc group and purifying the product through standard techniques such as column chromatography. The starting material is often (2R,4R)-4-hydroxy-2-methylpyrrolidine, which undergoes protection in the presence of a base like triethylamine.
Enzyme Interaction and Pharmacological Potential
This compound is structurally similar to (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (APDC), known for its role as a selective metabotropic glutamate receptor agonist. This similarity suggests that this compound may also engage with glutamatergic signaling pathways, potentially influencing neuroprotective effects.
Mechanism of Action:
- Target: Metabotropic glutamate receptors
- Mode of Action: Acts as an agonist, triggering intracellular signaling cascades that could lead to neuroprotection.
Applications in Research
- Peptide Synthesis:
-
Chiral Building Block:
- Utilized in synthesizing complex organic molecules and pharmaceutical compounds with chiral centers.
-
Biochemical Assays:
- Serves as a substrate in enzyme-catalyzed reactions, aiding in the study of enzymatic mechanisms and interactions.
Case Study 1: Neuroprotective Effects
A study investigated the potential neuroprotective effects of compounds similar to this compound. It was found that these compounds could modulate glutamate signaling pathways, leading to reduced neuronal damage in models of neurodegeneration .
Case Study 2: Synthesis of Bioactive Compounds
Research demonstrated the utility of this compound in synthesizing bioactive compounds. The compound was successfully incorporated into various synthetic pathways to create analogs with enhanced biological activities .
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Boc-protected; Hydroxyl group | Potential neuroprotective effects |
| (2S,4S)-N-Boc-4-hydroxy-2-methylpyrrolidine | Enantiomer; Similar properties | Similar potential but different activity |
| (2R,4R)-N-Boc-4-oxo-2-methylpyrrolidine | Oxidized form; Lacks hydroxyl group | Different interaction profile |
Q & A
Q. What are the established synthetic routes for (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine?
Methodological Answer: The synthesis typically involves stereoselective strategies to control the (2R,4R) configuration. Key steps include:
- Hydrogenation of precursors : Reduction of unsaturated intermediates (e.g., pyrroline derivatives) using catalysts like palladium or platinum under controlled conditions to achieve the desired stereochemistry .
- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP or triethylamine) to protect the amine functionality .
- Hydroxyl group introduction : Oxidation or hydroxylation of a pre-functionalized pyrrolidine intermediate, followed by purification via column chromatography or recrystallization .
Q. How is the compound purified and characterized post-synthesis?
Methodological Answer:
- Purification :
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product .
- Recrystallization : Solvent systems like ethanol/water or acetone/hexane improve crystalline purity .
- Characterization :
- NMR spectroscopy : H and C NMR to confirm backbone structure and stereochemistry. Key signals include the Boc tert-butyl group (δ ~1.4 ppm) and hydroxy/methyl protons (δ ~3.5–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+Na] or [M+H] ions) .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Storage : Under inert atmosphere (argon/nitrogen) at –20°C to prevent Boc group hydrolysis .
- Handling : Use gloves, goggles, and fume hoods. Avoid strong acids/bases, which may cleave the Boc group or degrade the pyrrolidine ring .
- Waste disposal : Neutralize acidic/basic residues before disposal in designated organic waste containers .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis?
Methodological Answer:
- Chiral auxiliaries/catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during hydrogenation to direct (2R,4R) configuration .
- Protecting group strategy : Temporary protecting groups (e.g., benzyl for hydroxyl) prevent racemization during subsequent steps. Deprotection with hydrogenolysis preserves stereochemistry .
- Monitoring : Regular chiral HPLC or polarimetry to track enantiomeric excess (ee) during synthesis .
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Methodological Answer:
- Multi-technique validation :
- X-ray crystallography : Refine structures using SHELXL to resolve ambiguous NOE signals in NMR (e.g., distinguishing axial vs. equatorial substituents) .
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data .
- Dynamic NMR : Study temperature-dependent conformational changes to explain discrepancies in peak splitting .
Q. What role does this compound play in drug discovery pipelines?
Methodological Answer:
- Chiral building block : Used in synthesizing protease inhibitors or kinase-targeting agents due to its rigid pyrrolidine scaffold. For example, derivatives have been incorporated into HCV NS3/4A protease inhibitors .
- Peptidomimetic design : The Boc-protected amine and hydroxyl group enable conjugation with bioactive peptides. Coupling via EDC/HOBt chemistry retains stereochemical fidelity .
- Computational docking : Molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., SARS-CoV-2 main protease) .
Q. How can reaction yields be optimized for gram-scale synthesis?
Methodological Answer:
- Solvent optimization : Replace THF with DME/EtOH mixtures to enhance solubility and reduce side reactions .
- Catalyst screening : Test Pd/C vs. PtO₂ for hydrogenation efficiency. PtO₂ may offer higher diastereoselectivity for bulky substrates .
- Flow chemistry : Continuous flow systems improve mixing and heat transfer, reducing reaction times and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
